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Introduction
CR665, also known as difelikefalin, is a peripherally restricted kappa-opioid receptor (KOR)

agonist. Its development has been focused on treating pruritus associated with chronic kidney

disease and postoperative pain, with a mechanism designed to avoid the central nervous

system side effects commonly associated with opioid use.[1] This technical guide provides a

comprehensive overview of the preclinical safety profile of CR665, summarizing key toxicology

findings, detailing experimental methodologies from pivotal studies, and illustrating the relevant

signaling pathway.

Core Preclinical Safety Data
The preclinical safety of CR665 has been evaluated in a comprehensive battery of studies,

including single-dose and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive

and developmental toxicity assessments. These studies were conducted in various animal

models, including mice, rats, and monkeys.

Single-Dose Toxicity
Single-dose toxicity studies were conducted to determine the maximum tolerated dose (MTD)

and to identify potential target organs for acute toxicity.
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Species
Route of
Administration

Maximum Tolerated
Dose (MTD)

Observations

Mouse Intravenous (IV) 100 mg/kg

Mortality was

observed at 200

mg/kg within 30

minutes of

administration.[2]

Rat Intravenous (IV) -

Doses of 50 to 100

mg/kg were

associated with

lethargy, decreased

body weight gain, and

reduced food

consumption. A dose

of 25 mg/kg/day was

selected for repeat-

dose studies due to

tolerability concerns at

higher doses.[2]

Monkey Intravenous (IV) 8 mg/kg

Clinical signs of

increasing severity

and duration were

noted at doses ≥4

mg/kg, with one

animal requiring

veterinary intervention

at 16 mg/kg.[2]

Repeat-Dose Toxicity
Repeat-dose toxicity studies were performed to evaluate the effects of longer-term exposure to

CR665.
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Species Duration
Route of
Administrat
ion

Dose
Levels
(mg/kg/day)

No-
Observed-
Adverse-
Effect Level
(NOAEL)

Key
Findings

Rat 28 days
Intravenous

(IV)
1, 5, 25 -

Dose-

dependent

behavioral

observations

including

decreased

activity,

lethargy, and

ataxia.[3]

Rat
13 and 26

weeks

Intravenous

(IV)
0.25, 2.5, 25 -

At 25

mg/kg/day,

bilateral

atrophy in the

seminiferous

tubules of the

testis was

observed.

Across all

studies,

consistent

findings

included

clinical

observations

attributed to

exaggerated

pharmacodyn

amic and

secondary

effects.
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Monkey 4 weeks
Intravenous

(IV)
Up to 4 -

Dose-

dependent

behavioral

observations

similar to

those in rats.

Monkey
13 and 39

weeks

Intravenous

(IV)

0.06, 0.25,

1.0

0.25

mg/kg/day

(for 39-week

study)

Effects seen

at 1 mg/kg

were not all

recoverable.

Dose-

dependent

behavioral

observations

were noted.

Genotoxicity
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of

CR665.

Assay System Results

Bacterial Reverse Mutation

Assay (Ames Test)
S. typhimurium and E. coli Negative

In Vitro Mammalian

Chromosomal Aberration

Assay

Mammalian Cells Negative

In Vivo Mouse Micronucleus

Assay
Mouse Bone Marrow Negative

Carcinogenicity
Long-term studies were conducted to evaluate the carcinogenic potential of CR665.
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Species Duration
Route of
Administration

Dose Levels Findings

Rat 2 years
Subcutaneous

(SC)

Up to 1.0

mg/kg/day
Not carcinogenic

Transgenic

rasH2 Mouse
6 months

Subcutaneous

(SC)

Up to 30

mg/kg/day
Not carcinogenic

Reproductive and Developmental Toxicity
The potential effects of CR665 on reproduction and development were assessed in rats and

rabbits.
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Study Type Species Dosing Period
Dose Levels
(mg/kg/day)

Findings

Embryofetal

Development
Rat Organogenesis 0.25, 2.5, 25

No embryofetal

lethality or fetal

malformations.

Increased

incidences of

skeletal

variations (wavy

ribs and

incompletely

ossified ribs) at

25 mg/kg/day.

Embryofetal

Development
Rabbit Organogenesis -

No adverse

effects at doses

up to 10 times

the maximum

recommended

human dose

(MRHD).

Fertility Rat - -
No effect on

fertility.

Lactation Rat

Gestation day 7

through lactation

day 14

0.6, 2.5, 10

Difelikefalin was

detected in the

milk of lactating

rats, but not in

the plasma of

nursing pups.

Experimental Protocols
Repeat-Dose Intravenous Toxicity Studies (General
Methodology)
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Objective: To determine the potential toxicity of CR665 following repeated intravenous

administration in both a rodent (rat) and a non-rodent (monkey) species for durations up to

26 and 39 weeks, respectively.

Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.

Administration: The test article was administered daily via intravenous bolus injection.

Parameters Monitored:

Clinical Observations: Daily detailed clinical examinations for signs of toxicity, including

behavioral changes (e.g., decreased spontaneous activity, lethargy, ataxia, altered

posture).

Body Weight and Food/Water Consumption: Measured weekly.

Ophthalmoscopy: Performed prior to the study and at termination.

Electrocardiography (ECG): Conducted in monkeys at specified intervals.

Clinical Pathology: Blood and urine samples were collected at predetermined intervals for

hematology, clinical chemistry, and urinalysis.

Anatomic Pathology: At the end of the study, all animals underwent a full necropsy. Organ

weights were recorded, and a comprehensive set of tissues was collected and preserved

for histopathological examination.

Genotoxicity Assays (General Methodology)
Ames Test (Bacterial Reverse Mutation Assay):

Objective: To evaluate the potential of CR665 to induce gene mutations in bacteria.

Method: Strains of Salmonella typhimurium and Escherichia coli were exposed to varying

concentrations of CR665, both with and without metabolic activation (S9 mix). The number

of revertant colonies was counted and compared to control groups.

In Vitro Mammalian Chromosomal Aberration Assay:
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Objective: To assess the potential of CR665 to induce structural chromosomal damage in

mammalian cells.

Method: Cultured mammalian cells were treated with CR665 at several concentrations,

with and without metabolic activation. Metaphase cells were harvested, and chromosomes

were examined for structural aberrations.

In Vivo Mouse Micronucleus Assay:

Objective: To determine the potential of CR665 to induce chromosomal damage or

damage to the mitotic apparatus in a whole animal system.

Method: Mice were administered CR665, and bone marrow was harvested at appropriate

time points. Polychromatic erythrocytes were analyzed for the presence of micronuclei.

Safety Pharmacology Studies (General Methodology)
Objective: To investigate the potential undesirable pharmacodynamic effects of CR665 on

vital physiological functions.

Central Nervous System (CNS) Assessment (Irwin Test/Functional Observational Battery in

Rats):

Method: Rats were administered single intravenous doses of CR665 (e.g., 0, 1, 5, and 25

mg/kg). A battery of observations was conducted to assess behavioral, neurological, and

autonomic functions. Observations were made at specified time points post-dosing (e.g., 2

and 24 hours). Parameters evaluated included, but were not limited to, spontaneous

activity, posture, gait, sensory responses, and autonomic signs.

Cardiovascular Assessment (Monkeys):

Method: Conscious, telemetered monkeys were administered intravenous doses of CR665
(≥ 0.25 mg/kg/day). Cardiovascular parameters, including blood pressure, heart rate, and

ECG, were continuously monitored.

Respiratory Assessment (Rats):
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Method: Rats were administered intravenous doses of CR665 (≥ 1 mg/kg/day), and

respiratory function was assessed using whole-body plethysmography. Parameters

measured included respiratory rate, tidal volume, and minute volume.

Signaling Pathway and Experimental Workflow
Visualization
Kappa-Opioid Receptor Signaling in Peripheral Sensory
Neurons
The primary mechanism of action of CR665 is the activation of kappa-opioid receptors on

peripheral sensory neurons. This activation leads to a cascade of intracellular events that

ultimately modulate neuronal excitability and reduce the transmission of pain and itch signals.
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Caption: CR665 activates peripheral KOR, leading to reduced neuronal excitability.

General Workflow for Preclinical Safety Assessment
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The preclinical safety evaluation of a new chemical entity like CR665 follows a structured

workflow to identify potential hazards before human clinical trials.

In Vitro Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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